molecular formula C16H13FO4 B13420013 Benzoic acid, 5-((4-fluorophenyl)acetyl)-2-hydroxy-3-methyl-(9CI) CAS No. 50439-08-2

Benzoic acid, 5-((4-fluorophenyl)acetyl)-2-hydroxy-3-methyl-(9CI)

Cat. No.: B13420013
CAS No.: 50439-08-2
M. Wt: 288.27 g/mol
InChI Key: RWOCMBGJVOHSLJ-UHFFFAOYSA-N
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Description

Benzoic acid, 5-((4-fluorophenyl)acetyl)-2-hydroxy-3-methyl-(9CI) is an organic compound that belongs to the class of aromatic carboxylic acids. This compound is characterized by the presence of a benzoic acid core substituted with a 4-fluorophenyl group, an acetyl group, a hydroxyl group, and a methyl group. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 5-((4-fluorophenyl)acetyl)-2-hydroxy-3-methyl-(9CI) typically involves multi-step organic reactions. One common synthetic route includes the Friedel-Crafts acylation of a fluorobenzene derivative with an acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by hydroxylation and methylation reactions to introduce the hydroxyl and methyl groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 5-((4-fluorophenyl)acetyl)-2-hydroxy-3-methyl-(9CI) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives

Scientific Research Applications

Benzoic acid, 5-((4-fluorophenyl)acetyl)-2-hydroxy-3-methyl-(9CI) has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzoic acid, 5-((4-fluorophenyl)acetyl)-2-hydroxy-3-methyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, the hydroxyl and acetyl groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds with similar structures, such as 4-fluorobenzoic acid, 2-hydroxybenzoic acid (salicylic acid), and 3-methylbenzoic acid.

    Acetophenone derivatives: Compounds like 4-fluoroacetophenone and 2-hydroxy-4-methylacetophenone.

Uniqueness

Benzoic acid, 5-((4-fluorophenyl)acetyl)-2-hydroxy-3-methyl-(9CI) is unique due to the specific combination of functional groups on the benzoic acid core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

50439-08-2

Molecular Formula

C16H13FO4

Molecular Weight

288.27 g/mol

IUPAC Name

5-[2-(4-fluorophenyl)acetyl]-2-hydroxy-3-methylbenzoic acid

InChI

InChI=1S/C16H13FO4/c1-9-6-11(8-13(15(9)19)16(20)21)14(18)7-10-2-4-12(17)5-3-10/h2-6,8,19H,7H2,1H3,(H,20,21)

InChI Key

RWOCMBGJVOHSLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C(=O)O)C(=O)CC2=CC=C(C=C2)F

Origin of Product

United States

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